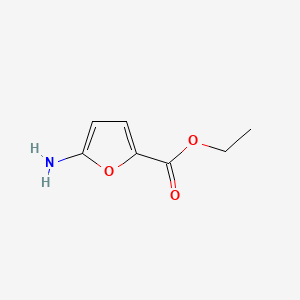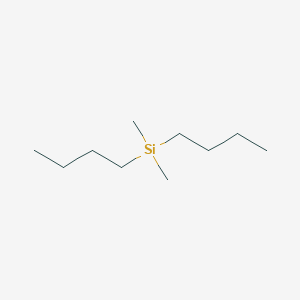
Ethyl 5-amino-2-furancarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl 5-amino-2-furancarboxylate involves several routes. One notable method is a chemo-enzymatic strategy that generates furan-2,5-dicarboxylic acid (FDCA) precursors from sodium gluconate . This approach combines the bio-oxidation of gluconate 5-dehydrogenase with carbonyl reductase PsCR for cofactor regeneration. The specific product obtained is 5-keto-D-gluconic acid (5KGA) , which serves as an intermediate. Simultaneously, the statin intermediate ethyl (S)-4-chloro-3-hydroxybutanoate is produced via cycling cascade catalysis. The yield of the FDCA precursor n-butyl-5-formyl-2-furancarboxylate (nBu-FFCA) reaches 77.9% .
Applications De Recherche Scientifique
Analytical and Spectral Study
Ethyl 5-amino-2-furancarboxylate has been utilized in the synthesis of various metal complexes with antimicrobial properties. Patel (2020) researched the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including their antimicrobial activity against human pathogenic bacteria (Patel, 2020).
Biological Activity Studies
This compound has been investigated for its cytotoxicity against cancer cell lines and its antimicrobial activity. Phutdhawong et al. (2019) studied derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate for their biological activities, including a derivative with potent activity against cancer cell lines and bacteria (Phutdhawong et al., 2019).
Catalytic Applications
Fu et al. (2012) found that derivatives of ethyl 5-amino-2-furancarboxylate, like ethyl 5-bromothiophene-2-carboxylate, can be useful in palladium-catalysed direct arylation of heteroaromatics, facilitating the synthesis of biheteroaryls in high yields (Fu et al., 2012).
Novel Synthetic Receptors
Chakraborty et al. (2002) developed a novel 18-membered cyclic oligopeptide based on 5-(aminomethyl)-2-furancarboxylic acid as an excellent receptor for carboxylate binding, showing a high association constant (Chakraborty et al., 2002).
Electrochemical Transformations
Ling et al. (2022) studied the electrochemical reduction of the ethyl 5-(chloromethyl)furan-2-carboxylate derivative, highlighting its potential in expanding the derivative scope of CMF as a biobased platform molecule (Ling et al., 2022).
Propriétés
IUPAC Name |
ethyl 5-aminofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJNWESTKYPZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166466 | |
| Record name | 2-furancarboxylic acid, 5-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-2-furancarboxylate | |
CAS RN |
15856-35-6 | |
| Record name | 2-furancarboxylic acid, 5-amino-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015856356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-furancarboxylic acid, 5-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3059384.png)
![1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-](/img/structure/B3059388.png)


